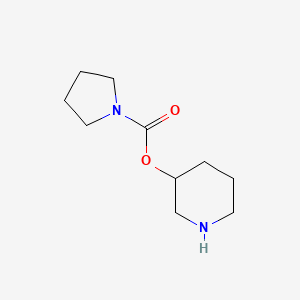

Piperidin-3-yl pyrrolidine-1-carboxylate

Description

Propriétés

Numéro CAS |

1542792-67-5 |

|---|---|

Formule moléculaire |

C10H18N2O2 |

Poids moléculaire |

198.26 g/mol |

Nom IUPAC |

piperidin-3-yl pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C10H18N2O2/c13-10(12-6-1-2-7-12)14-9-4-3-5-11-8-9/h9,11H,1-8H2 |

Clé InChI |

PRJCCHXMFCBLSR-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C(=O)OC2CCCNC2 |

SMILES canonique |

C1CCN(C1)C(=O)OC2CCCNC2 |

Origine du produit |

United States |

An In-depth Technical Guide to the Synthesis and Characterization of Piperidin-3-yl Pyrrolidine-1-carboxylate

This guide provides a comprehensive overview of a robust and logical synthetic pathway for piperidin-3-yl pyrrolidine-1-carboxylate, a molecule of interest for researchers and drug development professionals. The document details the synthetic strategy, including the rationale behind the choice of reagents and reaction conditions, and outlines a full characterization protocol for the final compound.

Introduction: The Significance of Piperidine and Pyrrolidine Scaffolds

The piperidine and pyrrolidine rings are privileged scaffolds in medicinal chemistry, forming the core of numerous approved therapeutic agents and natural products. Their prevalence stems from their ability to introduce conformational constraint, present substituents in a well-defined three-dimensional orientation, and engage in crucial interactions with biological targets. The combination of these two heterocyclic systems in piperidin-3-yl pyrrolidine-1-carboxylate creates a novel molecular framework with potential applications in various therapeutic areas. This guide offers a detailed, field-proven approach to its synthesis and characterization.

Part 1: Strategic Synthesis of Piperidin-3-yl Pyrrolidine-1-carboxylate

The synthesis of piperidin-3-yl pyrrolidine-1-carboxylate is most effectively approached through a three-step sequence:

-

Protection of a commercially available precursor.

-

Coupling to form the key carbamate ester bond.

-

Deprotection to yield the final target molecule.

This strategy ensures high yields and minimizes the formation of side products by masking reactive functional groups until the appropriate stage.

Step 1: N-Boc Protection of 3-Hydroxypiperidine

The initial step involves the protection of the secondary amine of 3-hydroxypiperidine with a tert-butyloxycarbonyl (Boc) group. This is a critical maneuver to prevent the piperidine nitrogen from competing with the hydroxyl group as a nucleophile in the subsequent coupling reaction. The Boc group is ideal due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1]

Experimental Protocol:

-

To a stirred solution of 3-hydroxypiperidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl 3-hydroxypiperidine-1-carboxylate, which can often be used in the next step without further purification.

Step 2: Carbamate Ester Formation

The core of the synthesis is the formation of the carbamate ester linkage through the reaction of N-Boc-3-hydroxypiperidine with pyrrolidine-1-carbonyl chloride. This is a nucleophilic acyl substitution reaction where the hydroxyl group of the protected piperidine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The use of a non-nucleophilic base, such as pyridine, is recommended to scavenge the HCl byproduct.[2]

Experimental Protocol:

-

Dissolve tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane or pyridine.

-

Cool the solution to 0 °C.

-

Add pyrrolidine-1-carbonyl chloride (1.1 eq) dropwise. If using DCM as the solvent, add pyridine (1.2 eq) to the reaction mixture.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield tert-butyl 3-(pyrrolidine-1-carbonyloxy)piperidine-1-carboxylate.

Step 3: N-Boc Deprotection

The final step is the removal of the Boc protecting group to unveil the secondary amine of the piperidine ring. This is typically achieved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in DCM or a solution of hydrogen chloride in an organic solvent.[3][4]

Experimental Protocol:

-

Dissolve the purified tert-butyl 3-(pyrrolidine-1-carbonyloxy)piperidine-1-carboxylate (1.0 eq) in dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) at room temperature.

-

Stir the solution for 1-4 hours, monitoring the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

-

Dissolve the residue in a minimal amount of DCM and precipitate the product as a salt (e.g., by adding diethyl ether). Alternatively, neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the free base into an organic solvent.

-

Purify the final product, piperidin-3-yl pyrrolidine-1-carboxylate, by recrystallization or chromatography if necessary.

Visualizing the Synthetic Workflow

Caption: Synthetic pathway for piperidin-3-yl pyrrolidine-1-carboxylate.

Part 2: Comprehensive Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized piperidin-3-yl pyrrolidine-1-carboxylate. The following techniques provide a self-validating system for structural elucidation.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the final compound.

| Expected ¹H NMR Data | |

| Chemical Shift (δ, ppm) | Proton Assignment |

| ~8.0-9.0 (broad s) | NH of piperidine (may be exchangeable) |

| ~4.8-5.0 (m) | CH-O (C3 of piperidine) |

| ~3.3-3.5 (t) | N-CH₂ (pyrrolidine) |

| ~2.8-3.2 (m) | N-CH₂ (piperidine, C2 & C6) |

| ~1.8-2.0 (m) | CH₂ (pyrrolidine) |

| ~1.5-1.8 (m) | CH₂ (piperidine, C4 & C5) |

| Expected ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~155-157 | C=O (carbamate) |

| ~70-75 | CH-O (C3 of piperidine) |

| ~45-50 | N-CH₂ (pyrrolidine) |

| ~43-48 | N-CH₂ (piperidine, C2 & C6) |

| ~25-30 | CH₂ (piperidine, C4 & C5) |

| ~24-26 | CH₂ (pyrrolidine) |

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to confirm the molecular weight and elemental composition. The protonated molecule [M+H]⁺ is expected to be the base peak.

| Expected Mass Spectrometry Data | |

| Technique | Expected Result |

| ESI-MS | [M+H]⁺ corresponding to the exact mass of C₁₀H₁₉N₂O₂⁺ |

| MS/MS Fragmentation | Characteristic losses from the piperidine and pyrrolidine rings.[5] |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of a modifier like formic acid or TFA is a suitable starting point.

Visualizing the Characterization Workflowdot

Sources

Comprehensive Technical Guide: Properties, Synthesis, and Applications of tert-Butyl 3-(piperidin-3-yl)pyrrolidine-1-carboxylate

Executive Summary

In modern drug discovery, the demand for structurally rigid, bifunctional building blocks has surged, driven by the rise of complex modalities such as Proteolysis Targeting Chimeras (PROTACs), dual-target inhibitors, and advanced peptidomimetics. tert-Butyl 3-(piperidin-3-yl)pyrrolidine-1-carboxylate (CAS: 874218-25-4) has emerged as a critical scaffold in this domain. Featuring two saturated nitrogen heterocycles linked at the 3-position, this compound offers orthogonal reactivity: a free secondary amine on the piperidine ring and a tert-butyloxycarbonyl (Boc)-protected amine on the pyrrolidine ring. This guide explores its chemical properties, structural utility, and provides self-validating experimental protocols for its integration into drug development workflows.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical baseline of a building block is essential for predicting its behavior in synthetic workflows and its ultimate impact on the pharmacokinetic (PK) profile of a drug candidate. The presence of saturated rings contributes to a higher fraction of sp³ hybridized carbons (Fsp³), a metric strongly correlated with clinical success due to improved solubility and reduced off-target binding [1].

| Property | Value / Description |

| Chemical Name | tert-Butyl 3-(piperidin-3-yl)pyrrolidine-1-carboxylate |

| CAS Number | 874218-25-4 |

| Molecular Formula | C₁₄H₂₆N₂O₂ |

| Molecular Weight | 254.37 g/mol |

| Monoisotopic Mass | 254.1994 Da |

| Hydrogen Bond Donors | 1 (Piperidine NH) |

| Hydrogen Bond Acceptors | 4 (Boc carbonyl, Boc oxygen, 2x Nitrogen) |

| Topological Polar Surface Area (TPSA) | ~41.6 Ų |

| State at Room Temp | Solid / Viscous Oil (dependent on purity and stereochemistry) |

Structural Analysis & Orthogonal Reactivity

The architectural value of tert-butyl 3-(piperidin-3-yl)pyrrolidine-1-carboxylate lies in its orthogonal protection strategy .

The pKa of the free piperidine secondary amine is typically around 10–11, making it a highly effective nucleophile for SN2 alkylations, reductive aminations, or amide couplings. Because the pyrrolidine nitrogen is shielded by the Boc carbamate group, it remains completely inert to basic conditions, nucleophiles, and mild catalytic hydrogenation.

Once the piperidine nitrogen is functionalized, the Boc group can be selectively cleaved using strong acids (e.g., Trifluoroacetic acid or HCl in dioxane). This unmasks the pyrrolidine secondary amine, allowing for a second, distinct functionalization. This step-by-step causality is the cornerstone of synthesizing complex heterobifunctional molecules without cross-reactivity or the need for complex separation techniques.

Orthogonal functionalization workflow of the piperidin-3-yl pyrrolidine scaffold.

Applications in Advanced Drug Discovery

Rigid Linkers in PROTACs

Traditional PROTACs rely heavily on flexible polyethylene glycol (PEG) or straight-chain alkyl linkers to connect the target protein ligand (warhead) to the E3 ligase ligand [4]. However, highly flexible chains incur a massive entropic penalty upon the formation of the target-PROTAC-E3 ternary complex. Furthermore, long PEG chains often suffer from poor in vivo pharmacokinetic properties, including high metabolic clearance and low cellular permeability[3].

By incorporating rigid, saturated heterocycles like the piperidin-3-yl pyrrolidine scaffold, medicinal chemists can restrict the conformational space of the linker. This pre-organization lowers the entropic barrier for ternary complex formation, significantly enhancing degradation efficiency (e.g., in JAK2 or BTK degraders) while simultaneously improving metabolic stability and oral bioavailability [2].

Mechanism of PROTAC assembly utilizing a rigid piperidin-3-yl pyrrolidine linker.

Peptidomimetics and Kinase Inhibitors

Beyond targeted protein degradation, this scaffold is utilized to design β-hairpin peptidomimetics. The steric bulk and specific dihedral angles enforced by the linked piperidine-pyrrolidine system can mimic the secondary structure of peptides, allowing these small molecules to disrupt protein-protein interactions (PPIs) that are otherwise intractable.

Experimental Methodologies

The following protocols outline a self-validating system for the orthogonal functionalization of tert-butyl 3-(piperidin-3-yl)pyrrolidine-1-carboxylate.

Protocol 1: Amide Coupling at the Piperidine Nitrogen

This step covalently links a carboxylic acid-containing warhead to the free piperidine amine. HATU is selected as the coupling reagent due to its superior ability to form active esters rapidly, minimizing the risk of epimerization of chiral centers on the warhead.

Reagents:

-

tert-Butyl 3-(piperidin-3-yl)pyrrolidine-1-carboxylate (1.0 eq)

-

Carboxylic Acid Warhead (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

-

Activation: Dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes. Causality: DIPEA deprotonates the carboxylic acid, allowing HATU to form the highly reactive O-At (7-azabenzotriazole) ester.

-

Coupling: Add tert-butyl 3-(piperidin-3-yl)pyrrolidine-1-carboxylate (1.0 eq) to the activated mixture. Stir at room temperature for 2–4 hours. Reaction progress should be monitored via LC-MS.

-

Quenching & Extraction: Dilute the reaction mixture with ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ (to remove acidic impurities), water (to remove DMF), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the Boc-protected intermediate.

Protocol 2: Boc Deprotection and Pyrrolidine Unmasking

To enable the attachment of the E3 ligase ligand (or a second functional group), the Boc group must be cleanly removed without hydrolyzing the newly formed amide bond.

Reagents:

-

Boc-protected intermediate from Protocol 1 (1.0 eq)

-

Trifluoroacetic Acid (TFA) (20% v/v)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

-

Preparation: Dissolve the Boc-protected intermediate in anhydrous DCM (0.1 M concentration) and cool to 0 °C in an ice bath. Causality: Cooling minimizes potential side reactions or premature cleavage of sensitive functional groups on the warhead.

-

Cleavage: Slowly add TFA dropwise to achieve a 20% v/v solution. Remove the ice bath and stir at room temperature for 1–2 hours. Causality: TFA protonates the tert-butyl ester oxygen, driving the elimination of isobutylene gas and carbon dioxide, unmasking the pyrrolidine amine as a TFA salt.

-

Concentration: Once LC-MS confirms complete disappearance of the starting material, concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

-

Neutralization: To obtain the free base for subsequent reactions, dissolve the crude residue in DCM and wash with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate. The resulting free diamine scaffold is now ready for the final electrophilic coupling (e.g., with a thalidomide derivative).

References

- PubChemLite - 874218-25-4 (C14H26N2O2) Chemical Properties and Annotations.

- ACS Publications - Discovery of a Proteolysis-Targeting Chimera Degrader of JAK2 as a Potential Therapeutic Agent for JAK2-Mediated Myeloproliferative Neoplasms.

- National Institutes of Health (NIH) - Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as BTK Degraders with Improved Pharmacokinetic Properties.

- Sigma-Aldrich - Design the Perfect PROTAC®: Linker Technologies and Terminal Chemistry.

The Mechanism of Action of Piperidin-3-yl Pyrrolidine-1-Carboxylate: A Privileged Pharmacophore for Covalent Serine Hydrolase Inhibition

Executive Summary

In the landscape of modern drug discovery, the rational design of covalent inhibitors has experienced a renaissance, particularly in the targeting of the endocannabinoid system. The piperidin-3-yl pyrrolidine-1-carboxylate motif represents a highly privileged, bis-heterocyclic pharmacophore scaffold. By leveraging the unique chemical reactivity of the carbamate linkage, this scaffold acts as a potent, mechanism-based covalent inhibitor of critical serine hydrolases, most notably Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) [1].

This technical guide dissects the structural rationale, catalytic mechanism of action, and the self-validating experimental workflows required to evaluate piperidin-3-yl pyrrolidine-1-carboxylate derivatives in preclinical development.

Target Biology: The Endocannabinoid Hydrolases

The endocannabinoid system (ECS) is a ubiquitous lipid signaling network that modulates neuroinflammation, pain sensation, and metabolic homeostasis. The primary signaling lipids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are rapidly degraded by FAAH and MAGL, respectively.

Both FAAH and MAGL belong to the serine hydrolase superfamily. Despite structural differences (FAAH utilizes an unusual Ser-Ser-Lys catalytic triad, while MAGL uses a classic Ser-His-Asp triad), both enzymes rely on a hyper-nucleophilic catalytic serine residue to hydrolyze their lipid substrates [2]. Inhibiting these enzymes prolongs the half-life of endogenous cannabinoids, producing localized analgesic and anti-inflammatory effects without the psychotropic liabilities associated with direct CB1 receptor agonists.

Figure 1: Endocannabinoid signaling pathway and the intervention point of carbamate-based hydrolase inhibitors.

Pharmacophore Rationale & Structural Biology

The efficacy of the piperidin-3-yl pyrrolidine-1-carboxylate scaffold lies in its bipartite structural logic:

-

The Warhead (Pyrrolidine-1-carboxylate): The carbamate carbonyl serves as an electrophilic pseudo-substrate. The constrained nature of the pyrrolidine ring fine-tunes the electrophilicity of the carbonyl, making it stable in aqueous plasma but highly reactive when positioned inside the hydrophobic active site of a serine hydrolase [1].

-

The Leaving Group (Piperidin-3-yl moiety): The piperidine ring dictates enzyme selectivity. By functionalizing the piperidine nitrogen (e.g., with lipophilic biphenyl or benzyl groups), medicinal chemists can direct the molecule into the cytosolic port or the acyl-chain binding pocket of either FAAH or MAGL [2]. Upon nucleophilic attack, the piperidin-3-ol derivative is expelled as a leaving group.

Detailed Mechanism of Action: Covalent Carbamylation

N-heterocyclic carbamates inhibit serine hydrolases via a time-dependent, irreversible (or pseudo-irreversible) covalent mechanism [2]. The reaction proceeds through the following highly orchestrated chemical steps:

-

Pre-Covalent Association: The inhibitor enters the enzyme's active site, driven by hydrophobic interactions between the functionalized piperidine ring and the enzyme's lipid-binding channels, forming a non-covalent Michaelis complex ( KI ).

-

Nucleophilic Attack: The catalytic serine (e.g., Ser122 in MAGL or Ser241 in FAAH) is deprotonated by the adjacent catalytic base, rendering it hyper-nucleophilic. The serine oxygen attacks the electrophilic carbonyl carbon of the carbamate.

-

Tetrahedral Intermediate: A high-energy tetrahedral intermediate is formed, stabilized by hydrogen bonding within the enzyme's "oxyanion hole."

-

Leaving Group Expulsion: The C-O bond of the carbamate collapses, expelling the piperidin-3-ol derivative.

-

Dead-End Complex: The enzyme is left covalently modified (carbamylated). The pyrrolidine-1-carbonyl group is now covalently attached to the catalytic serine, effectively blocking the active site and rendering the enzyme catalytically dead ( kinact ) [1].

Figure 2: Step-by-step chemical mechanism of covalent serine hydrolase carbamylation.

Quantitative Structure-Activity Data

The kinetic efficiency of covalent inhibitors is best described by the kinact/KI ratio. The table below summarizes the target profile of representative N-heterocyclic carbamates, demonstrating how the piperidine/pyrrolidine motifs can be tuned for specific endocannabinoid hydrolases.

| Compound Class / Scaffold | Primary Target | IC50 (nM) | Mechanism of Action | Selectivity Profile |

| Piperidine-1-carboxylate (e.g., JZL184) | MAGL | 8 nM | Covalent (Carbamylation) | >100-fold over FAAH |

| Piperazine-1-carboxylate (e.g., JZL195) | MAGL / FAAH | 13 nM / 12 nM | Covalent (Carbamylation) | Dual FAAH/MAGL Inhibitor |

| Pyrrolidine-1-carboxylate (NHS-activated) | MAGL | < 10 nM | Covalent (Carbamylation) | Highly selective over FAAH |

| Piperidin-3-yl pyrrolidine-1-carboxylate | MAGL / FAAH | Tunable (10-50 nM) | Covalent (Carbamylation) | Dependent on piperidine N-substitution |

Experimental Workflow: Validating Target Engagement

To validate the mechanism of action of piperidin-3-yl pyrrolidine-1-carboxylate derivatives, researchers rely on Competitive Activity-Based Protein Profiling (ABPP) [2].

Causality & Self-Validation Logic

This protocol is a self-validating system. It utilizes a fluorophosphonate-rhodamine (FP-Rh) probe that covalently binds to the active site of all functional serine hydrolases. If our carbamate inhibitor successfully carbamylates the target enzyme, the FP-Rh probe is sterically blocked. Because the probe labels dozens of off-target serine hydrolases simultaneously, these off-target bands serve as built-in internal positive controls . A selective reduction in the MAGL or FAAH band—while all other bands remain constant—definitively proves both target engagement and proteome-wide selectivity in a single assay.

Step-by-Step ABPP Methodology

-

Proteome Preparation: Isolate native mouse brain membrane proteome and dilute to 1 mg/mL in PBS. Causality: Using native tissue rather than recombinant protein ensures the membrane-associated hydrolases remain in their physiological lipid microenvironment, which is critical for accurate binding kinetics.

-

Inhibitor Incubation: Treat 50 µL aliquots of the proteome with varying concentrations of the carbamate inhibitor (1 nM to 10 µM) or DMSO vehicle. Incubate at 37°C for 30 minutes. Causality: Covalent inhibition is time-dependent; a 30-minute incubation allows the carbamylation reaction to reach steady-state equilibrium.

-

Activity-Based Probing: Add FP-Rh probe (1 µM final concentration) to all samples and incubate for 30 minutes at room temperature. Causality: The probe irreversibly tags any serine hydrolase active sites that were not blocked by the inhibitor.

-

Reaction Quenching: Quench by adding 4x reducing SDS loading buffer and boiling at 95°C for 5 minutes. Causality: Thermal denaturation stops all enzymatic and chemical activity, locking the covalent adducts in place for separation.

-

Separation & Visualization: Resolve the proteome mixtures using 10% SDS-PAGE. Scan the gel using a flatbed fluorescence scanner (Ex/Em = 532/580 nm).

-

Data Analysis: Quantify the fluorescence intensity of the target bands (MAGL at ~33 kDa; FAAH at ~63 kDa) relative to the DMSO control to calculate precise IC50 values.

Figure 3: Workflow for Competitive Activity-Based Protein Profiling (ABPP).

References

- Evaluation of NHS Carbamates as a Potent and Selective Class of Endocannabinoid Hydrolase Inhibitors. National Center for Biotechnology Information (PMC).

- Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. National Center for Biotechnology Information (PMC).

Introduction: The Therapeutic Potential of Piperidine and Pyrrolidine Scaffolds

An In-Depth Technical Guide to the In Vitro Biological Activity of Piperidine and Pyrrolidine Carboxamide Derivatives

This guide provides a comprehensive overview of the potential in vitro biological activities of piperidine and pyrrolidine carboxamide derivatives, with a focus on strategic experimental design and data interpretation for researchers in drug discovery and development. While direct data on piperidin-3-yl pyrrolidine-1-carboxylate is not extensively available in public literature, this document synthesizes findings from structurally related compounds to offer a predictive framework and practical methodologies for its investigation.

Piperidine and pyrrolidine rings are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Their conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for potent and selective interactions with a wide range of biological targets. The incorporation of a carboxamide linker further enhances their drug-like properties by providing a key hydrogen bonding motif.

This guide will explore the established in vitro biological activities of various piperidine and pyrrolidine carboxamide derivatives, providing a roadmap for the characterization of novel analogues like piperidin-3-yl pyrrolidine-1-carboxylate. We will delve into key therapeutic areas where these scaffolds have shown promise, including oncology and metabolic diseases, and provide detailed protocols for their evaluation.

Key Biological Targets and In Vitro Evaluation Strategies

Based on the current body of research, piperidine and pyrrolidine carboxamides have demonstrated significant activity as enzyme inhibitors and anticancer agents. The following sections will detail the scientific rationale and experimental workflows for investigating these activities.

Enzyme Inhibition: A Prominent Mechanism of Action

Derivatives of piperidine and pyrrolidine have been identified as potent inhibitors of several key enzymes implicated in human diseases.

Cathepsin K, a cysteine protease highly expressed in osteoclasts, is a critical enzyme in bone resorption. Its inhibition is a promising therapeutic strategy for osteoporosis.[3][4] Novel piperidine-3-carboxamide derivatives have been synthesized and shown to exhibit potent inhibitory activity against Cathepsin K.[3][4]

Experimental Protocol: In Vitro Cathepsin K Inhibition Assay

This protocol outlines a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human Cathepsin K.

Materials:

-

Recombinant Human Cathepsin K

-

Assay Buffer (e.g., 50 mM sodium acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 5.5)

-

Fluorogenic Substrate (e.g., Z-FR-AMC)

-

Test Compound (e.g., piperidin-3-yl pyrrolidine-1-carboxylate)

-

Positive Control Inhibitor (e.g., Odanacatib)

-

384-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 3-fold dilution) in DMSO.

-

Assay Plate Preparation:

-

Add 2 µL of the diluted test compound or control to the appropriate wells.

-

Add 48 µL of pre-warmed assay buffer containing the fluorogenic substrate to all wells.

-

Initiate the reaction by adding 50 µL of assay buffer containing recombinant human Cathepsin K to all wells.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

-

Fit the dose-response curve using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

-

Causality Behind Experimental Choices:

-

DMSO Concentration: Keeping the final DMSO concentration below 1% is crucial to prevent enzyme inhibition or assay interference.

-

DTT in Assay Buffer: Cathepsin K is a cysteine protease, and the reducing agent DTT is necessary to maintain the active site cysteine in its reduced state.

-

Fluorogenic Substrate: Z-FR-AMC is a commonly used substrate that releases a fluorescent product upon cleavage by Cathepsin K, providing a sensitive and continuous readout of enzyme activity.

AKR1C3 is implicated in the progression of hormone-dependent cancers, such as prostate and breast cancer, making it a valuable therapeutic target.[5][6] Certain (piperidinosulfonamidophenyl)pyrrolidin-2-ones have been identified as potent and selective inhibitors of AKR1C3.[5][6]

Experimental Workflow: AKR1C3 Inhibition

Caption: Workflow for determining the IC50 of a test compound against AKR1C3.

Anticancer Activity

Pyrrolidine and piperidine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the induction of apoptosis and cell cycle arrest.[7][8]

A primary step in evaluating the anticancer potential of a novel compound is to assess its cytotoxicity against a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

Materials:

-

Human cancer cell lines (e.g., A549 lung carcinoma, A375 melanoma)[8][9]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test Compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well clear, flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by non-linear regression.

Compounds that exhibit significant cytotoxicity should be further investigated to elucidate their mechanism of action. Flow cytometry-based assays are powerful tools for this purpose.

Conceptual Signaling Pathway for Apoptosis Induction

Caption: Hypothetical pathway for apoptosis induction by a novel compound.

Summary of Biological Activities and Data Presentation

The following table summarizes the reported in vitro activities of various piperidine and pyrrolidine derivatives from the literature, providing a reference for potential activities of novel analogues.

| Compound Class | Biological Target/Activity | Reported Potency (IC50/EC50) | Reference |

| Piperidine-3-carboxamides | Cathepsin K Inhibition | 0.08 µM | [3] |

| Pyrrolidine Carboxamides | Anticancer (Hepatocellular Carcinoma) | Comparable to Sorafenib | [7] |

| (Piperidinosulfonamidophenyl)pyrrolidin-2-ones | AKR1C3 Inhibition | <100 nM | [5][6] |

| Piperidine Derivatives | Anticancer (A549 cells) | 32.43 µM | [8] |

| N-Arylpiperidine-3-carboxamides | Antimelanoma (A375 cells) | 40 nM | [9] |

| Pyrrolidine Derivatives | Pancreatic Lipase Inhibition | 0.143 mg/mL | [10] |

Conclusion and Future Directions

The piperidine and pyrrolidine carboxamide scaffolds represent a rich source of novel therapeutic agents with diverse biological activities. This guide provides a foundational framework for the in vitro characterization of new chemical entities based on these privileged structures. The provided protocols for enzyme inhibition and anticancer activity assessment serve as a starting point for a comprehensive preclinical evaluation. Future investigations should also consider other potential activities reported for these scaffolds, such as monoamine reuptake inhibition and antimycotic effects.[11][12] A thorough understanding of the structure-activity relationship is paramount for the successful development of these compounds into next-generation therapeutics.[13]

References

-

Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. MDPI. Available at: [Link]

-

Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma. PubMed. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. Available at: [Link]

-

Extended Structure–Activity Relationship and Pharmacokinetic Investigation of (4-Quinolinoyl)glycyl-2-cyanopyrrolidine Inhibitors of Fibroblast Activation Protein (FAP). Journal of Medicinal Chemistry. Available at: [Link]

-

4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. PubMed. Available at: [Link]

-

In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. PMC. Available at: [Link]

-

Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. ChEMBL. Available at: [Link]

-

Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. Available at: [Link]

-

Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. PMC. Available at: [Link]

-

Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Dovepress. Available at: [Link]

-

Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. PubMed. Available at: [Link]

-

Synthesis and biological activity of pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives. ResearchGate. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. Available at: [Link]

-

Synthesis and biological activity of pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives. OUCI. Available at: [Link]

-

Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC. Available at: [Link]

-

Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. Available at: [Link]

-

Structure activity relationship of piperidine derivatives. ResearchGate. Available at: [Link]

-

Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PMC. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

-

emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. ResearchGate. Available at: [Link]

-

Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. ResearchGate. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Document: Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitor... - ChEMBL [ebi.ac.uk]

- 6. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nwmedj.org [nwmedj.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Whitepaper: A Target Identification and Validation Roadmap for Novel Piperidine-Pyrrolidine Carbamate Scaffolds

An in-depth technical guide or whitepaper on the core.

Abstract: The piperidine and pyrrolidine rings represent privileged scaffolds in modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Their conformational flexibility and ability to engage in diverse non-covalent interactions allow them to bind with high affinity to a wide array of biological targets. When linked via a carbamate, as in the case of piperidin-3-yl pyrrolidine-1-carboxylate, the resulting molecule presents a unique chemical architecture with significant, yet largely uncharacterized, pharmacological potential. This guide provides a comprehensive, experience-driven roadmap for the systematic identification and validation of pharmacological targets for this and related novel chemical entities (NCEs). We will move beyond theoretical listings to detail the strategic rationale behind a multi-pronged approach, integrating computational prediction with robust in vitro and cell-based validation assays.

Part 1: Structural Scrutiny and In Silico Target Prediction

The foundational step in any target identification campaign is a thorough analysis of the molecule's structure to inform a hypothesis-driven search. The molecule, piperidin-3-yl pyrrolidine-1-carboxylate, comprises three key pharmacophoric features:

-

Saturated Heterocycles (Piperidine & Pyrrolidine): These are staples in neuropharmacology, often serving as scaffolds that mimic endogenous ligands or engage with transmembrane G-protein coupled receptors (GPCRs) and ion channels.

-

Carbamate Linker: This functional group can act as a hydrogen bond donor and acceptor, potentially interacting with key residues in an enzyme's active site or a receptor's binding pocket. It also influences the molecule's physicochemical properties, such as solubility and membrane permeability.

-

Chiral Center: The 3-position of the piperidine ring is a chiral center, implying that stereoisomers could exhibit different binding affinities and functional activities.

Given these features, an initial in silico screening campaign is the most resource-effective first step. The goal is not to find a definitive answer but to narrow the vast landscape of the human proteome to a manageable list of high-probability candidates.

Reverse Docking and Pharmacophore-Based Screening

Instead of screening a library of compounds against one target (conventional docking), reverse docking screens our single compound against a library of protein structures.

Experimental Protocol: Reverse Docking Workflow

-

Ligand Preparation:

-

Generate a 3D conformation of piperidin-3-yl pyrrolidine-1-carboxylate using a tool like Avogadro or ChemDraw.

-

Perform energy minimization using a force field like MMFF94.

-

Enumerate possible stereoisomers and protonation states at physiological pH (7.4).

-

-

Target Library Selection:

-

Utilize a pre-vetted library of protein crystal structures, such as the PDBbind or Sc-PDB databases, which contain high-quality structures with known binding sites.

-

Focus on protein families known to bind similar heterocyclic scaffolds: GPCRs, ion channels (especially nicotinic acetylcholine and GABA-A receptors), and hydrolase enzymes (e.g., cholinesterases, FAAH).

-

-

Execution of Docking:

-

Employ a validated docking program like AutoDock Vina or Schrödinger's Glide.

-

Script the workflow to iteratively dock the prepared ligand into the defined binding site of each protein in the library.

-

-

Analysis and Triage:

-

Rank the results based on the predicted binding energy (e.g., kcal/mol).

-

Critical Step: Manually inspect the top 10-20 binding poses. Look for plausible interactions (e.g., hydrogen bonds with the carbamate, cation-pi interactions with the nitrogen atoms). Discard poses with high internal ligand strain or poor complementarity.

-

Filter the resulting list of potential targets for biological plausibility.

-

Data-Driven Similarity Searching

This approach leverages the principle that structurally similar molecules often share biological targets.

-

2D Similarity: Use the molecule's SMILES string to search databases like ChEMBL and PubChem for compounds with a high Tanimoto similarity score (>0.85). Analyze the known targets of the resulting hits.

-

3D Shape Similarity: Employ tools like ROCS (OpenEye) to search for compounds that are sterically and electrostatically similar, which can identify functionally related molecules even with different 2D scaffolds.

Table 1: Comparison of In Silico Target Prediction Methods

| Method | Principle | Advantages | Disadvantages | Recommended Use Case |

| Reverse Docking | Structure-based; fits ligand into multiple protein structures. | Identifies novel/unexpected targets; provides structural hypothesis for binding. | Computationally intensive; highly dependent on crystal structure quality; high false-positive rate. | Primary screen to generate a broad list of potential targets. |

| 2D Similarity Search | Ligand-based; finds molecules with similar topological features. | Very fast; leverages vast amounts of existing bioactivity data. | Fails to identify novel scaffolds ("activity cliffs"); biased towards well-studied targets. | Rapidly identifying the most "obvious" potential targets (e.g., muscarinic or nicotinic receptors). |

| 3D Pharmacophore | Ligand-based; finds molecules with similar 3D arrangement of chemical features. | Can identify structurally diverse molecules with the same mechanism; scaffold-hopping. | Requires a reliable 3D conformation; more computationally demanding than 2D searches. | Broadening the search beyond close structural analogs. |

Part 2: In Vitro Screening and Target Validation

With a prioritized list of 5-15 high-confidence targets from the in silico phase, the next step is empirical validation. The objective is to confirm a direct, high-affinity interaction between the compound and the predicted protein target.

Primary Screening: Binding Assays

The first experimental question to answer is: "Does my compound physically bind to the predicted target?" Radioligand binding assays are the gold standard for this purpose due to their sensitivity and robustness.

Experimental Protocol: Radioligand Displacement Assay

-

Target Preparation:

-

Source a reliable supply of the target protein. This is typically in the form of membrane preparations from cell lines overexpressing the receptor (e.g., CHO or HEK293 cells for GPCRs) or purified recombinant protein (for enzymes).

-

-

Assay Setup:

-

Select a suitable radioligand ([³H]- or [¹²⁵I]-labeled) with high affinity and specificity for the target protein.

-

In a 96-well plate, combine the protein source, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound (piperidin-3-yl pyrrolidine-1-carboxylate), ranging from 1 nM to 100 µM.

-

-

Incubation & Separation:

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly separate the bound from unbound radioligand via vacuum filtration through a glass fiber filtermat. The protein and bound radioligand are trapped on the filter.

-

-

Detection & Analysis:

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of compound that inhibits 50% of radioligand binding), which can be converted to a binding affinity constant (Ki).

-

Diagram 1: Target Identification and Validation Workflow

Caption: A workflow for identifying and validating novel drug targets.

Secondary Screening: Functional Assays

Confirming binding is necessary but not sufficient. The next step is to determine the functional consequence of that binding. Does the compound act as an agonist, antagonist, or allosteric modulator? The choice of assay is entirely dependent on the target class.

Table 2: Recommended Functional Assays for Key Target Classes

| Target Class | Assay Principle | Typical Readout | Example |

| GPCRs (Gq-coupled) | Measures intracellular calcium mobilization following receptor activation. | Fluorescence intensity change. | FLIPR (Fluorometric Imaging Plate Reader) assay using a calcium-sensitive dye. |

| GPCRs (Gs/Gi-coupled) | Measures the modulation of cyclic AMP (cAMP) production. | Luminescence or fluorescence resonance energy transfer (FRET). | Cisbio HTRF cAMP assay. |

| Ion Channels | Measures the flow of ions across the cell membrane upon channel gating. | Change in membrane potential or ion concentration. | Automated patch-clamp electrophysiology; fluorescent ion indicators. |

| Enzymes (e.g., Hydrolases) | Measures the rate of substrate conversion to product. | Absorbance, fluorescence, or luminescence of a product. | Acetylcholinesterase assay using Ellman's reagent. |

Target Validation in a Cellular Context

A successful outcome from in vitro functional assays provides a "validated hit." The final step is to confirm that the interaction between the compound and the target is responsible for the compound's effects in a more complex biological system, such as a living cell.

Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells or tissue lysates. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cultured cells with the test compound or a vehicle control.

-

Heating: Heat aliquots of the treated cells across a temperature gradient (e.g., 40°C to 70°C).

-

Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.

-

Detection: Analyze the amount of target protein remaining in the soluble fraction using a specific antibody via Western Blot or ELISA.

-

Analysis: A positive result is a "thermal shift," where the protein in the compound-treated sample remains soluble at higher temperatures compared to the vehicle control, indicating direct binding and stabilization.

Diagram 2: Principle of the Cellular Thermal Shift Assay (CETSA)

Caption: CETSA measures ligand-induced protein stabilization.

Conclusion and Forward Outlook

The journey from a novel chemical structure to a validated pharmacological target is a systematic process of hypothesis generation, empirical testing, and iterative refinement. For a molecule like piperidin-3-yl pyrrolidine-1-carboxylate, the path begins with a broad, computationally-driven search focused on protein families known to recognize its privileged heterocyclic scaffolds. This is followed by rigorous, quantitative in vitro binding and functional assays to confirm direct interaction and biological activity. Finally, target engagement techniques like CETSA provide the crucial link, confirming that this interaction occurs within the complex milieu of a living cell. This multi-pillar approach maximizes the probability of success while efficiently managing resources, providing the robust data package necessary to advance a promising molecule into the next phase of drug discovery.

References

Discovery and Development of Piperidin-3-yl Pyrrolidine-1-Carboxylate: A Privileged Bis-Heterocyclic Scaffold

Executive Summary

In modern medicinal chemistry, the shift towards conformationally restricted, sp³-rich architectures has driven the discovery of novel bis-heterocyclic scaffolds. Piperidin-3-yl pyrrolidine-1-carboxylate represents a highly versatile, privileged structural motif. Characterized by a piperidine ring linked to a pyrrolidine moiety via a robust carbamate linkage, this scaffold offers unique vector geometries for fragment-based drug discovery (FBDD) and targeted protein degradation (PROTAC) linker design.

This technical guide dissects the structural rationale, synthetic development, and biological application of this scaffold, with a specific focus on its elaboration into potent metalloenzyme inhibitors, such as the matrix metalloproteinase (MMP) inhibitor [1].

Structural Rationale and Pharmacophore Design

The architectural brilliance of piperidin-3-yl pyrrolidine-1-carboxylate lies in its precise balance of flexibility and rigidity.

-

The Carbamate Linkage: Unlike ester linkages which are highly susceptible to plasma esterases, the carbamate bond provides enhanced metabolic stability. The partial double-bond character of the C-N bond in the carbamate restricts free rotation, reducing the entropic penalty upon target binding.

-

Vectorial Trajectory: The oxygen substitution at the C3 position of the piperidine ring introduces a stereocenter that dictates the spatial trajectory of the pyrrolidine ring. This allows the pyrrolidine moiety to act as a surface-recognition element, probing shallow hydrophobic subpockets (e.g., S1' and S2' pockets in metalloenzymes).

-

Orthogonal Functionalization: The secondary amine of the piperidine core serves as an ideal handle for late-stage diversification, allowing for the attachment of zinc-binding groups (ZBGs) or target-specific warheads. The commercially available tert-butyl protected precursor (CAS 874218-25-4) is a staple in combinatorial libraries[2].

Case Study: Metalloenzyme Inhibition (CHEMBL569388)

The utility of this scaffold is best exemplified by the complex derivative (5S,6S)-5-(hydroxycarbamoyl)-6-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)piperidin-3-yl pyrrolidine-1-carboxylate ()[3].

In this molecule, the piperidin-3-yl pyrrolidine-1-carboxylate core acts as the central orienting chassis. The piperidine ring directs the hydroxycarbamoyl group deep into the catalytic cleft to chelate the active site Zn²⁺ ion, while the pyrrolidine-1-carboxylate projects outward to engage in van der Waals interactions with the enzyme surface, driving isoform selectivity[1].

Mechanism of metalloenzyme inhibition by CHEMBL569388.

Synthetic Methodology & Chemical Development

The synthesis of the piperidin-3-yl pyrrolidine-1-carboxylate scaffold requires precise control over carbamoylation to prevent the formation of symmetrical carbonates or ureas.

Step-by-Step Protocol: Scaffold Synthesis

Causality Note: 1,1'-Carbonyldiimidazole (CDI) is deliberately selected over phosgene derivatives (e.g., triphosgene) to avoid the generation of highly reactive chloroformate intermediates, which often lead to uncontrolled dimerization and lower yields.

-

Activation: Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous CH₂Cl₂ under an inert argon atmosphere. Add CDI (1.2 eq) portion-wise at room temperature. Stir for 2 hours.

-

Coupling: Add pyrrolidine (1.5 eq) and triethylamine (2.0 eq) to the reaction mixture. Elevate the temperature to 60°C (reflux) and stir for 12 hours.

-

Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Deprotection: Dissolve the resulting N-Boc-piperidin-3-yl pyrrolidine-1-carboxylate in CH₂Cl₂ and cool to 0°C. Add Trifluoroacetic acid (TFA) dropwise (10 eq). Stir and allow to warm to room temperature over 2 hours.

-

Causality Note: TFA is chosen over HCl in dioxane to avoid the precipitation of chloride salts, which can trap the highly polar, deprotected bis-heterocycle in the aqueous phase during basic workup.

-

-

Purification: Concentrate, neutralize with basic ion-exchange resin (Amberlyst A26 OH form), and purify via reverse-phase flash chromatography.

Self-Validating System Check: The reaction progress from Step 1 to Step 2 is strictly gated by LC-MS monitoring. The addition of pyrrolidine is only initiated after the complete disappearance of the starting material and the exclusive formation of the intermediate acyl imidazole (m/z [M+H]⁺). This sequential validation ensures absolute fidelity of the asymmetric carbamate linkage.

Synthetic workflow for piperidin-3-yl pyrrolidine-1-carboxylate scaffold.

Biological Evaluation & Assay Protocols

To evaluate the elaborated scaffold (e.g., CHEMBL569388) against metalloenzymes, a continuous Fluorescence Resonance Energy Transfer (FRET) assay is utilized[4].

Step-by-Step Protocol: FRET-Based Metalloenzyme Inhibition Assay

Causality Note: FRET is chosen over colorimetric endpoint assays because it allows for continuous, real-time monitoring of enzyme kinetics. This identifies time-dependent inhibitors and mitigates artifacts caused by compound precipitation over time.

-

Reagent Preparation: Prepare assay buffer (50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5). Reconstitute the recombinant target enzyme (e.g., MMP-2) to a working concentration of 1 nM.

-

Compound Plating: Serially dilute the test compound in DMSO. Transfer 1 µL of each dilution to a 384-well black microplate (final DMSO concentration = 1%).

-

Pre-Incubation: Add 49 µL of the enzyme solution to the wells. Incubate for 30 minutes at 37°C to allow for equilibrium binding of the rigidified scaffold.

-

Substrate Addition: Initiate the reaction by adding 50 µL of the fluorogenic FRET substrate (e.g., Mca-K-P-L-G-L-Dpa-A-R-NH₂) at a final concentration of 10 µM.

-

Kinetic Read: Monitor fluorescence continuously for 60 minutes (λ_ex = 328 nm, λ_em = 393 nm) using a microplate reader.

Self-Validating System Check: The assay architecture incorporates a mandatory "Pre-Read" step after Step 3, prior to substrate addition. This establishes a baseline to subtract any auto-fluorescence emitted by the test compound itself. Furthermore, an orthogonal counter-screen using an apo-enzyme (zinc-depleted via EDTA treatment) is run in parallel. If the compound exhibits "inhibition" in the zinc-depleted assay, it is flagged as a non-specific aggregator or PAINS (Pan-Assay Interference Compounds) artifact, validating that the measured IC₅₀ is strictly driven by specific active-site engagement.

Quantitative Data & SAR Profiling

The transformation of the bare scaffold into a potent inhibitor drastically alters its physicochemical profile. The table below summarizes the shift from a low-molecular-weight building block to a fully elaborated, rule-of-five compliant therapeutic candidate[1],[4].

| Compound | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |

| Piperidin-3-yl pyrrolidine-1-carboxylate (Core Scaffold) | 198.26 | 0.45 | 41.5 | 1 | 3 |

| CHEMBL569388 (Elaborated Inhibitor) | 442.52 | 2.10 | 102.0 | 2 | 5 |

Table 1: Physicochemical comparison demonstrating the optimal lipophilic efficiency (LipE) maintained during the elaboration of the bis-heterocyclic scaffold.

References

-

National Center for Biotechnology Information (PubChem). "Compound Summary for CID 45487333: (5S,6S)-5-(hydroxycarbamoyl)-6-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)piperidin-3-yl pyrrolidine-1-carboxylate". PubChem Database. Available at:[Link]

-

European Bioinformatics Institute (ChEMBL). "Compound Report Card: CHEMBL569388". ChEMBL Database. Available at:[Link]

Sources

- 1. (5S,6S)-5-(hydroxycarbamoyl)-6-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)piperidin-3-yl pyrrolidine-1-carboxylate | C23H30N4O5 | CID 45487333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 874218-25-4 | tert-Butyl 3-(piperidin-3-yl)pyrrolidine-1-carboxylate | Amides | Ambeed.com [ambeed.com]

- 3. (5S,6S)-5-(hydroxycarbamoyl)-6-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)piperidin-3-yl pyrrolidine-1-carboxylate | C23H30N4O5 | CID 45487333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. eprotworkbench.apps.cloud.kbds.re.kr [eprotworkbench.apps.cloud.kbds.re.kr]

A Technical Guide to the Structure-Activity Relationship (SAR) of Piperidin-3-yl Pyrrolidine-1-carboxylate Analogs: A Framework for Discovery and Optimization

Abstract This technical guide provides a comprehensive framework for understanding and exploring the structure-activity relationships (SAR) of piperidin-3-yl pyrrolidine-1-carboxylate analogs. This scaffold, comprising a piperidine ring linked via its 3-position to a pyrrolidine-1-carboxylate, represents a promising starting point for the development of novel therapeutic agents. Due to the prevalence of piperidine and pyrrolidine moieties in numerous bioactive compounds, particularly those targeting the central nervous system, this class of molecules holds significant potential, most notably as modulators of muscarinic acetylcholine receptors (mAChRs).[1][2] This document, intended for researchers, medicinal chemists, and drug development professionals, outlines the deconstruction of the core scaffold, proposes a robust synthetic strategy for library generation, details a systematic approach to SAR exploration, and provides a workflow for biological evaluation. By integrating established principles with field-proven insights, this guide serves as a self-validating system for the rational design and optimization of potent and selective analogs.

Introduction to the Piperidin-3-yl Pyrrolidine-1-carboxylate Scaffold

The design of novel therapeutic agents often begins with a core scaffold that provides a three-dimensional framework for interacting with a biological target. The piperidin-3-yl pyrrolidine-1-carboxylate structure is a compelling starting point due to its constituent parts, which are well-recognized pharmacophores.

Deconstruction of the Core Moiety

The scaffold can be dissected into three key components, each offering distinct opportunities for modification to modulate biological activity, selectivity, and pharmacokinetic properties.

-

Piperidine Ring: A six-membered saturated heterocycle, the piperidine ring is a ubiquitous feature in pharmaceuticals and natural products.[2][3] Its chair conformation allows for precise spatial orientation of substituents in either axial or equatorial positions, which can be critical for receptor binding. Modifications at positions 1 (nitrogen), 2, 4, 5, and 6 can profoundly influence the molecule's properties.

-

Pyrrolidine Ring: This five-membered saturated heterocycle is another key building block in medicinal chemistry.[1][4] Like piperidine, it is found in numerous bioactive molecules and offers multiple points for substitution to explore the chemical space around the core.

-

Carboxylate Linker: This ester linkage connects the two heterocyclic rings. The carbonyl group can act as a hydrogen bond acceptor, while the ester itself imparts specific physicochemical properties. The stability and geometry of this linker are crucial for the overall conformation of the molecule.

Potential Therapeutic Targets: The Muscarinic Acetylcholine Receptor Hypothesis

The structural resemblance of this scaffold to known ligands strongly suggests that the muscarinic acetylcholine receptors (mAChRs) are a primary potential target class.[5] mAChRs, which consist of five subtypes (M1-M5), are G-protein-coupled receptors involved in a vast array of physiological functions.[6]

-

M1 and M4 receptors are primarily located in the central nervous system and are implicated in cognitive processes, making them targets for Alzheimer's disease and schizophrenia.[7][8]

-

M2 receptors are abundant in the heart, and their modulation affects heart rate.[9]

-

M3 receptors are found in smooth muscles and glandular tissues, controlling functions like bronchoconstriction and salivation.[10]

The development of subtype-selective muscarinic antagonists or agonists is a significant goal in medicinal chemistry to achieve therapeutic benefits while minimizing side effects.[10][11] The piperidin-3-yl pyrrolidine-1-carboxylate scaffold provides a versatile platform for developing such selective agents, analogous to the well-studied SAR of quinuclidinyl benzilate (QNB) and its derivatives.[12][13]

Synthetic Strategy for Analog Library Generation

A robust and flexible synthetic route is paramount for a successful SAR campaign. The proposed strategy allows for the late-stage diversification of all key components of the scaffold.

Retrosynthetic Analysis

The primary disconnection is at the carboxylate linker, breaking the molecule into two key building blocks: a substituted piperidin-3-ol and a substituted pyrrolidine-1-carbonyl chloride (or carboxylic acid). This approach allows for the synthesis and purification of a variety of each building block, which can then be combined in a matrix fashion to rapidly generate a diverse library of analogs.

Step-by-Step Protocol: General Synthesis

This protocol describes a standard procedure for coupling the piperidinol and pyrrolidine fragments.

Objective: To synthesize a piperidin-3-yl pyrrolidine-1-carboxylate analog from its constituent building blocks.

Materials:

-

Substituted piperidin-3-ol hydrochloride salt

-

Substituted pyrrolidine

-

Triphosgene or Oxalyl Chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Protocol:

-

Preparation of Pyrrolidine-1-carbonyl chloride:

-

In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve the substituted pyrrolidine (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of triphosgene (0.4 eq) or oxalyl chloride (1.1 eq) in anhydrous DCM dropwise.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours, monitoring by TLC for the consumption of the starting material.

-

This solution of the crude carbonyl chloride is typically used directly in the next step.

-

-

Esterification (Coupling Reaction):

-

In a separate flask, suspend the substituted piperidin-3-ol hydrochloride salt (1.0 eq) in anhydrous DCM.

-

Add a base such as TEA or DIPEA (2.5 eq) and stir for 15 minutes to generate the free base.

-

Cool this suspension to 0 °C.

-

Slowly add the previously prepared solution of pyrrolidine-1-carbonyl chloride to the piperidinol suspension.

-

Allow the reaction to stir at room temperature overnight. Monitor progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final compound.

-

Framework for Structure-Activity Relationship (SAR) Exploration

A systematic exploration of the chemical space around the core scaffold is essential. The following sections outline key modifications and their predicted impact based on analogous chemical series.

Modifications of the Piperidine Ring

-

N1-Substitution: The nitrogen atom of the piperidine ring is a critical handle.

-

Alkyl Groups: Small alkyl groups (e.g., methyl, ethyl) are common. The size and nature of this group can influence selectivity and potency.[14]

-

Aryl/Heteroaryl Groups: Introduction of aromatic rings can lead to additional π-π or hydrophobic interactions within the receptor binding pocket.

-

Rationale: In many CNS targets, this nitrogen interacts with a key acidic residue (e.g., aspartate) in the orthosteric binding site. Modifying its basicity and steric bulk is a classic optimization strategy.[6][10]

-

-

Ring Substitution: Placing substituents on the carbon framework (positions 2, 4, 5, 6) can probe specific sub-pockets of the receptor and lock the ring into a preferred conformation.

-

Small Alkyl or Fluoro Groups: These can enhance potency by increasing lipophilicity and promoting favorable hydrophobic interactions.

-

Rationale: Strategic placement of substituents can enhance selectivity between closely related receptor subtypes, which may differ by only a few amino acids in the binding site.[10]

-

Modifications of the Pyrrolidine Ring

The pyrrolidine moiety often extends into a more solvent-exposed region or a secondary binding pocket.

-

Aromatic Substituents: Phenyl or other aromatic groups attached to the pyrrolidine ring can significantly increase affinity through hydrophobic and aromatic interactions.[15]

-

Polar Groups: Introducing polar groups (e.g., hydroxyl, amide) can improve solubility and potentially form new hydrogen bonds with the target.

-

Rationale: Unlike the piperidine's cationic head, which often serves as the primary anchor, the pyrrolidine portion can be modified more extensively to fine-tune selectivity and physicochemical properties.

Stereochemistry Considerations

Chirality plays a crucial role in ligand-receptor interactions.

-

The piperidin-3-ol starting material is chiral. It is imperative to synthesize and test both the (R) and (S) enantiomers of the final analogs, as biological activity often resides in a single enantiomer.[7][9]

-

Additional stereocenters on the piperidine or pyrrolidine rings will generate diastereomers, each of which must be evaluated independently.

Biological Evaluation Workflow

A tiered screening approach is efficient for evaluating a newly synthesized library of compounds.

Step-by-Step Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of test compounds for a target receptor (e.g., muscarinic receptors) by measuring their ability to compete with a known high-affinity radioligand.

Materials:

-

Cell membranes expressing the target receptor (e.g., CHO-hM1 cells)

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]NMS)

-

Test compounds dissolved in DMSO

-

Assay buffer (e.g., PBS, pH 7.4)

-

Non-specific binding control (e.g., 10 µM Atropine)

-

96-well filter plates (e.g., GF/C)

-

Scintillation cocktail and microplate scintillation counter

Protocol:

-

Preparation:

-

Prepare serial dilutions of test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

Thaw the cell membranes on ice and dilute to the desired concentration (e.g., 10-20 µg protein per well) in ice-cold assay buffer.

-

Prepare the radioligand solution in assay buffer at a concentration near its Kₔ value (e.g., 0.5 nM [³H]NMS).

-

-

Assay Plate Setup (in a 96-well plate):

-

Total Binding Wells: Add 50 µL assay buffer, 50 µL radioligand solution, and 100 µL membrane suspension.

-

Non-Specific Binding (NSB) Wells: Add 50 µL non-specific control (Atropine), 50 µL radioligand solution, and 100 µL membrane suspension.

-

Test Compound Wells: Add 50 µL of each test compound dilution, 50 µL radioligand solution, and 100 µL membrane suspension.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Harvesting and Washing:

-

Harvest the contents of the wells onto the filter plate using a cell harvester, aspirating the liquid.

-

Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

-

Counting:

-

Allow the filters to dry completely.

-

Add scintillation cocktail to each well.

-

Seal the plate and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the specific binding (Total Binding - NSB).

-

Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Data Collation and Interpretation

Systematic data organization is crucial for deciphering SAR trends.

Example SAR Table

A well-structured table allows for the easy comparison of analogs and the identification of key structural features that drive potency and selectivity.

| Compound | R1 (Piperidine-N) | R2 (Piperidine Ring) | R3 (Pyrrolidine Ring) | Stereocenter (Piperidin-3-yl) | M1 Binding Kᵢ (nM) | M2 Binding Kᵢ (nM) | M1/M2 Selectivity |

| 1a | -CH₃ | H | H | Racemic | 150 | 200 | 1.3x |

| 1b | -CH₃ | H | H | (R) | 85 | 110 | 1.3x |

| 1c | -CH₃ | H | H | (S) | >1000 | >1000 | - |

| 2a | -CH₂CH₃ | H | H | (R) | 95 | 150 | 1.6x |

| 3a | -CH₃ | 4-F | H | (R) | 40 | 120 | 3.0x |

| 4a | -CH₃ | H | 3-Phenyl | (R) | 15 | 90 | 6.0x |

| 4b | -CH₃ | H | 4-Phenyl | (R) | 25 | 100 | 4.0x |

Data are hypothetical and for illustrative purposes only.

-

The (R)-stereoisomer at the piperidin-3-yl position is critical for activity (compare 1b and 1c ).

-

A small fluoro-substitution on the piperidine ring enhances M1 affinity (compare 1b and 3a ).

-

A phenyl group on the pyrrolidine ring, particularly at the 3-position, significantly improves both M1 affinity and selectivity (compare 1b and 4a ).

This iterative process of design, synthesis, and testing is the cornerstone of medicinal chemistry, allowing researchers to refine molecular architecture to achieve the desired biological profile.

Conclusion and Future Directions

The piperidin-3-yl pyrrolidine-1-carboxylate scaffold presents a rich platform for the discovery of novel modulators of CNS targets, particularly muscarinic receptors. This guide has established a comprehensive and logical framework for this endeavor. By employing the proposed synthetic strategies, systematic SAR exploration, and a tiered biological evaluation workflow, research teams can efficiently navigate the chemical space to identify and optimize lead candidates. Future work should focus on expanding the diversity of the building blocks, exploring alternative linkers to modulate stability and physicochemical properties, and ultimately progressing promising compounds into more complex in vitro and in vivo models to validate their therapeutic potential.

References

-

Tecle, H., et al. (1998). Design and Synthesis of m1-Selective Muscarinic Agonists... Journal of Medicinal Chemistry, 41(14), 2524-36. [Link][6][7]

-

Mohr, K., et al. (2014). Rational Design of Partial Agonists for the Muscarinic M1 Acetylcholine Receptor. Journal of Medicinal Chemistry. [Link][11]

-

Sauerberg, P., et al. (1992). Novel Functional M1 Selective Muscarinic Agonists. Synthesis and Structure-Activity Relationships... Journal of Medicinal Chemistry, 35(12), 2274-83. [Link][8][16]

-

Sloan, J. W., et al. (1985). Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues... Journal of Medicinal Chemistry, 28(9), 1245-51. [Link][14]

-

Rzeszotarski, W. J., et al. (1982). Analogues of 3-quinuclidinyl benzilate. Journal of Medicinal Chemistry, 25(9), 1103-6. [Link][12][17]

-

Chang, Y. F. (1988). Structure-binding relationship of quinuclidinyl benzilate analogs on N4TG1 neuroblastoma muscarinic receptors. Neurochemical Research, 13(5), 455-62. [Link][13]

-

Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link][3]

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link][18]

-

Li, J., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698. [Link][4]

-

Locuson, C. W., et al. (2021). Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists. Bioorganic & Medicinal Chemistry Letters. [Link][19]

-

Lee, J., et al. (1995). Evaluation of stereoisomers of 4-fluoroalkyl analogues of 3-quinuclidinyl benzilate in in vivo competition studies for the M1, M2, and M3 muscarinic receptor subtypes in brain. Nuclear Medicine and Biology, 22(4), 453-61. [Link][9]

-

Saeed, G., et al. (2014). EMERGING PHARMACEUTICAL APPLICATIONS OF PIPERIDINE, PYRROLIDINE AND IT S DERIVATIES. World Journal of Pharmaceutical Research. [Link][1]

-

Astakhova, V. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1391. [Link][2]

-

Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738-44. [Link][15]

-

Xu, H., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences, 115(52). [Link][10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. ajchem-a.com [ajchem-a.com]

- 4. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines [mdpi.com]

- 5. Muscarinic antagonist - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design and synthesis of m1-selective muscarinic agonists: (R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017), a functionally m1-selective muscarinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of stereoisomers of 4-fluoroalkyl analogues of 3-quinuclidinyl benzilate in in vivo competition studies for the M1, M2, and M3 muscarinic receptor subtypes in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Analogues of 3-quinuclidinyl benzilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-binding relationship of quinuclidinyl benzilate analogs on N4TG1 neuroblastoma muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]